molecular formula C29H25N5O6 B2967142 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 894932-16-2

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2967142
CAS No.: 894932-16-2
M. Wt: 539.548
InChI Key: OVOHIUIHCANOLL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3-dioxolo[4,5-g]quinazoline core fused with a 1,2,4-oxadiazole moiety. Its structure includes a 3-phenyl-substituted oxadiazole ring, a 6,8-dioxo-7,8-dihydroquinazoline system, and an N-(4-isopropylphenyl)acetamide side chain. The molecular formula is C₃₁H₂₇N₅O₇ (average mass: 593.59 g/mol), with a ChemSpider ID referenced in analogous compounds (e.g., MFCD28164506 in ). The compound’s design integrates key pharmacophores: the 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and the quinazoline-dione scaffold (associated with kinase inhibition and anti-inflammatory activity) .

Properties

CAS No.

894932-16-2

Molecular Formula

C29H25N5O6

Molecular Weight

539.548

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H25N5O6/c1-17(2)18-8-10-20(11-9-18)30-25(35)14-33-22-13-24-23(38-16-39-24)12-21(22)28(36)34(29(33)37)15-26-31-27(32-40-26)19-6-4-3-5-7-19/h3-13,17H,14-16H2,1-2H3,(H,30,35)

InChI Key

OVOHIUIHCANOLL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a quinazoline core integrated with multiple functional groups including oxadiazole and dioxolo moieties. The structural complexity suggests potential interactions with various biological targets. Its molecular formula is C20H15N5O6C_{20}H_{15}N_{5}O_{6} with a molecular weight of approximately 421.37 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Research indicates that similar compounds can inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are significant in cancer therapy . The presence of oxadiazole and quinazoline structures is known to confer diverse pharmacological activities including anticancer effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • Zhang et al. synthesized derivatives that were screened for anticancer activity against various cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and others. Some derivatives exhibited IC50 values lower than standard treatments .
  • A comparative analysis showed that certain oxadiazole derivatives had significant inhibitory effects on cancer cell proliferation, with IC50 values ranging from 0.67 µM to 1.95 µM against different cancer types .

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound demonstrated selective toxicity towards cancer cells while sparing normal cells. For instance:

  • In vitro studies indicated that the compound could stimulate cell viability in A549 (lung cancer) and HepG2 cells significantly above 100% viability at certain concentrations .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CSW11160.80

Table 2: Cytotoxicity Results

CompoundCell TypeViability (%) at 100 µM
Compound AL929 (normal)95%
Compound BA549 (cancer)120%
Compound CHepG2 (cancer)110%

Case Studies

  • Mechanism-Based Approaches : Recent research has focused on understanding the mechanism by which oxadiazole derivatives inhibit tumor growth through enzyme inhibition pathways . These studies often utilize molecular docking techniques to predict binding affinities and interactions with target proteins.
  • Comparative Studies : A study compared the efficacy of various oxadiazole-containing compounds against standard chemotherapeutics, revealing that some derivatives exhibited superior potency against specific cancer types .

Scientific Research Applications

The compound "2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" is a complex organic molecule with a molecular formula of C20H15N5O6 and a molecular weight of 421.369. It features a quinazoline core fused with dioxolo and oxadiazole moieties, suggesting potential biological activity, particularly in medicinal chemistry.

Pharmacological Potential

Compounds with similar structures to "2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" often exhibit diverse pharmacological activities. The presence of oxadiazole and quinazoline rings is associated with various biological effects.

Anticancer Activity Oxadiazoles have shown inhibitory effects on cancer cell lines.

Enzyme Inhibition This compound may inhibit enzymes like carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, affecting pathways involved in cell proliferation and apoptosis through enzyme inhibition and receptor modulation.

Interaction Studies

"2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" and similar compounds can interact with key enzymes involved in disease processes.

Carbonic Anhydrase Inhibition Carbonic anhydrase is crucial for maintaining acid-base balance and facilitating respiration; inhibitors can lead to therapeutic effects in conditions like glaucoma and epilepsy.

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in medical applications.

Anticancer Studies A study evaluated a series of oxadiazole derivatives against various cancer cell lines. One derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of 27.3 μM.

Antiviral Activity Another study focused on the antiviral properties of similar compounds against Hepatitis B virus (HBV). Molecular docking studies indicated effective interaction with viral capsid proteins, suggesting potential as antiviral agents.

Related Research

In 2018, de Oliveira V. N. M. and collaborators synthesized a series of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines from corresponding arylamidoximes and DCC under MWI and determined their antitumor activity against HCT-116, human prostate (PC-3) and human astrocytoma (SNB-19) cancer cell lines . Compounds exhibited the highest activity and were further evaluated against five cell lines—HCT-116, PC-3, SNB-19, mouse melanoma (B16F10) and mouse adipose (L929). Their activity expressed by the IC 50 values ranged from 13.6 to 48.37 M, nonetheless, the levels of inhibition were still far from reference compound—doxorubicin, thus additional modifications of a chemical structure are required for improvement of the activity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in the Quinazoline-Oxadiazole Family

The compound shares structural homology with derivatives synthesized in recent studies (Table 1). Key analogues include:

  • N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide ():
    • Molecular formula: C₂₄H₂₃N₅O₆.
    • Substituent differences: The 4-isopropylphenyl group in the target compound is replaced with 2,3-dimethylphenyl, and the oxadiazole side chain features a methyl group instead of phenyl.
    • Bioactivity implications: The bulkier 4-isopropylphenyl group may enhance lipophilicity and membrane permeability compared to the dimethylphenyl variant .
  • 2-{6,8-Dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(4-ethoxyphenyl)acetamide (): Molecular formula: C₂₈H₂₃N₅O₇. hydrophobic isopropyl). Pharmacokinetic impact: The ethoxy group may reduce metabolic clearance compared to isopropyl due to steric hindrance .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C₃₁H₂₇N₅O₇ 593.59 4-Isopropylphenyl, phenyl-oxadiazole 4.2
N-(2,3-Dimethylphenyl) Analogue (Ev1) C₂₄H₂₃N₅O₆ 477.48 2,3-Dimethylphenyl, methyl-oxadiazole 3.8
N-(4-Ethoxyphenyl) Analogue (Ev9) C₂₈H₂₃N₅O₇ 541.51 4-Ethoxyphenyl, phenyl-oxadiazole 3.5

*Predicted using QSAR models ().

Bioactivity and Target Profiling
  • Kinase Inhibition: Quinazoline-dione derivatives are known ATP-competitive kinase inhibitors. The phenyl-oxadiazole side chain in the target compound may enhance binding to hydrophobic kinase pockets (e.g., EGFR or VEGFR2) compared to methyl-oxadiazole derivatives () .
  • Anti-inflammatory Potential: Molecular networking () suggests clustering with COX-2 inhibitors, supported by the acetamide group’s resemblance to celecoxib derivatives.
ADME and Toxicity Predictions
  • Absorption : The 4-isopropylphenyl group increases logP (4.2 vs. 3.5–3.8 in analogues), favoring passive diffusion but risking P-glycoprotein efflux.
  • Metabolism : Oxadiazole rings resist CYP450-mediated oxidation, but the isopropyl group may undergo hydroxylation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this compound requires careful selection of reagents and catalysts. A multi-step approach is typically employed, starting with the functionalization of the quinazolinone core followed by coupling with the 3-phenyl-1,2,4-oxadiazole moiety. Optimization can be achieved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalytic systems : Palladium-based catalysts improve coupling efficiency for aryl-alkyl bond formation .
  • Computational pre-screening : Tools like COMSOL Multiphysics simulate reaction kinetics to identify ideal temperature/pressure ranges before lab trials .
  • Reaction monitoring : Use inline spectroscopy (e.g., FTIR) to track intermediate formation and adjust stoichiometry dynamically .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of substitutions (e.g., distinguishing dioxolo and oxadiazole protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the quinazolinone-oxadiazole fused system .
  • HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from synthetic byproducts .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be systematically resolved?

Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:

  • Orthogonal assays : Cross-validate results using enzymatic, cell-based, and in vivo models .
  • Stability profiling : Conduct accelerated degradation studies under varying pH/temperature to identify labile functional groups (e.g., oxadiazole hydrolysis) .
  • Statistical meta-analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent residues, cell line variability) .

Q. What computational strategies predict binding interactions of this compound with target enzymes?

  • Molecular docking : Tools like AutoDock Vina model interactions between the oxadiazole moiety and enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100+ ns to assess conformational stability .
  • Quantum mechanical (QM) calculations : Evaluate charge distribution in the dioxoloquinazolinone core to predict electrostatic complementarity .

Q. How can AI-driven experimental design improve synthesis yield and reduce resource waste?

  • Generative AI models : Platforms like ICReDD’s reaction path search algorithms propose novel synthetic pathways by mining PubChem and reaction databases .
  • Active learning frameworks : AI iteratively refines reaction parameters (e.g., catalyst loading, solvent ratios) based on real-time HPLC yield data .
  • Digital twins : Virtual replicas of lab setups simulate failure modes, reducing physical trial costs by 30–50% .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), thermal (40–80°C), and photolytic (UV light) stress, followed by LC-MS analysis .
  • Plasma stability assays : Incubate with human plasma to detect esterase-mediated hydrolysis of the acetamide group .
  • Microsomal metabolism screening : Use liver microsomes to identify cytochrome P450-mediated metabolites .

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